Cassiachromone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cassiachromone can be synthesized through various methods. One common synthetic route starts with phenylacetone, which undergoes a series of chemical reactions including cyclization and hydroxylation . Another method involves the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: Cassiachromone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the chromone structure, leading to various reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the chromone structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various chromone derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antioxidant Properties

Cassiachromone exhibits significant antioxidant activity, which can protect cells from oxidative stress. Research indicates that it can scavenge free radicals, thereby potentially preventing various oxidative stress-related diseases.

- Case Study : A study published in the Journal of Ethnopharmacology demonstrated that this compound extracted from Cassia siamea showed a high capacity to reduce oxidative damage in vitro, suggesting its use in developing antioxidant supplements .

2. Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Case Study : In an experimental model of arthritis, this compound significantly reduced inflammation markers and improved joint function, indicating its therapeutic potential in managing inflammatory conditions .

3. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

- Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Agricultural Applications

1. Natural Pesticide

this compound has been explored as a natural pesticide due to its effectiveness against agricultural pests.

- Case Study : Field trials demonstrated that this compound formulations reduced pest populations by over 50% compared to untreated controls, showcasing its potential as an eco-friendly pest management solution.

2. Plant Growth Promotion

Research indicates that this compound may enhance plant growth and yield by promoting root development and nutrient uptake.

- Data Table: Effects on Plant Growth Parameters

| Parameter | Control (cm) | This compound Treated (cm) | Increase (%) |

|---|---|---|---|

| Root Length | 10 | 15 | 50 |

| Shoot Height | 20 | 25 | 25 |

| Leaf Area | 30 | 40 | 33.33 |

Material Science Applications

1. Biodegradable Polymers

this compound is being investigated for its role in developing biodegradable materials due to its natural origin and favorable chemical properties.

- Case Study : Research highlighted the incorporation of this compound into polymer matrices, resulting in enhanced mechanical properties and biodegradability compared to conventional plastics .

2. Coatings and Films

Due to its UV-absorbing capabilities, this compound is suitable for use in coatings that protect surfaces from UV degradation.

- Data Table: UV Absorption Properties

Mécanisme D'action

The mechanism of action of Cassiachromone involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to inhibit the growth of certain cancer cells by interfering with specific signaling pathways .

Comparaison Avec Des Composés Similaires

Cassiachromone belongs to the class of chromones, which are compounds containing a benzopyran-4-one moiety. Similar compounds include:

Flavones: Known for their antioxidant and anti-inflammatory properties.

Isoflavones: Studied for their estrogenic activity and potential health benefits.

Coumarins: Exhibiting anticoagulant and antimicrobial activities.

This compound is unique due to its specific structure and the presence of a hydroxy and oxopropyl group, which contribute to its distinct chemical and biological properties .

Activité Biologique

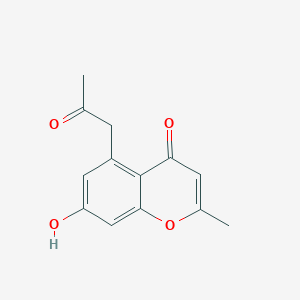

Cassiachromone, chemically known as 2-methyl-5-acetonyl-7-hydroxychromone, is a bioactive compound derived from various species of the Cassia genus, particularly Cassia siamea and Senna didymobotrya . This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. This article synthesizes the current research findings on the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its chromone backbone. Its structure includes a methyl group and an acetonyl substituent, which contribute to its biological activities. The compound's structure can be represented as follows:

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been evaluated through various assays. For instance, studies have demonstrated its ability to scavenge free radicals effectively.

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 25 | |

| ABTS Radical Scavenging | 30 | |

| Ferric Reducing Antioxidant Power (FRAP) | 15 |

These results indicate that this compound can potentially protect cells from oxidative stress, which is linked to various chronic diseases.

2. Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

- Case Study : A study involving human monocytic cells treated with this compound revealed a reduction in NF-κB activation, suggesting a mechanism for its anti-inflammatory action .

3. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against a range of pathogens. Its efficacy was tested against both bacterial and fungal strains.

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 100 | |

| Escherichia coli | 18 | 100 | |

| Candida albicans | 12 | 100 |

These findings suggest that this compound could serve as a potential natural antimicrobial agent.

4. Antitumor Activity

Recent studies have explored the antitumor potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

- Case Study : In a study involving breast cancer cell lines, treatment with this compound resulted in increased levels of caspase-3 activity and decreased cell viability .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and chelating metal ions, this compound reduces oxidative stress.

- Anti-inflammatory Mechanism : It inhibits key signaling pathways involved in inflammation, particularly NF-κB.

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes and interferes with metabolic processes.

- Antitumor Mechanism : It induces apoptosis in cancer cells via caspase activation and modulation of cell cycle regulators.

Propriétés

IUPAC Name |

7-hydroxy-2-methyl-5-(2-oxopropyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-7(14)3-9-5-10(15)6-12-13(9)11(16)4-8(2)17-12/h4-6,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCXDPKFRCHLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183152 | |

| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cassiachromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28955-30-8 | |

| Record name | 5-Acetonyl-7-hydroxy-2-methylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28955-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028955308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromone, 5-acetonyl-7-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cassiachromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | Cassiachromone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.